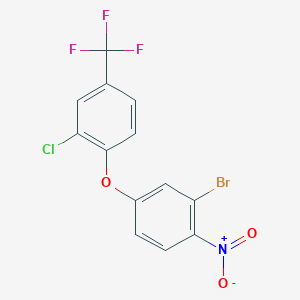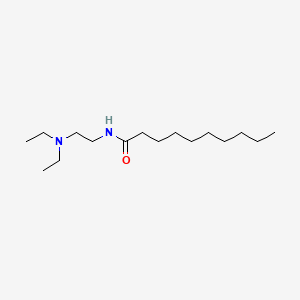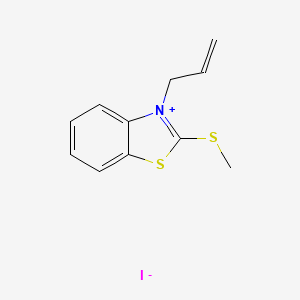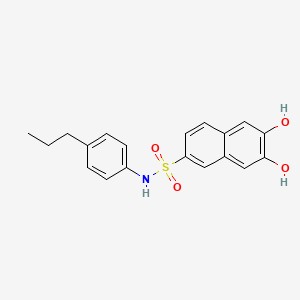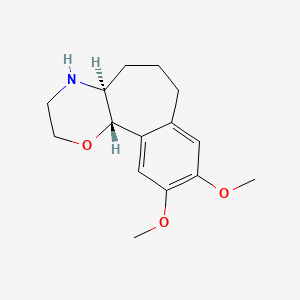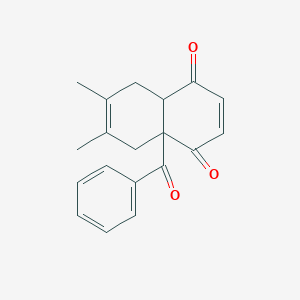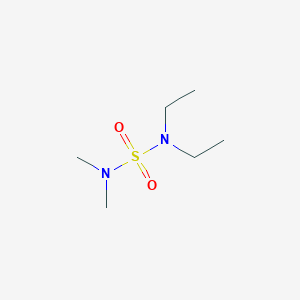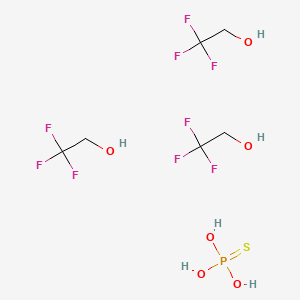
But-2-ene-2-sulfinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
But-2-ene-2-sulfinic acid is an organic compound that belongs to the class of sulfinic acids It is characterized by the presence of a sulfinic acid group (-SO2H) attached to a butene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of but-2-ene-2-sulfinic acid can be achieved through several methods. One common approach involves the oxidation of thiols or the cleavage of sulfones or sulfinic derivatives . Another method includes the insertion of sulfur dioxide (SO2) into organic molecules . These reactions typically require specific catalysts and controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation processes or the use of sulfinylation reactions. These methods are optimized for high yield and purity, often employing advanced catalytic systems and continuous flow reactors to enhance efficiency .
Análisis De Reacciones Químicas
Types of Reactions
But-2-ene-2-sulfinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids or sulfones.
Reduction: Reduction reactions can convert it into thiols or other sulfur-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfones, thiols, and various substituted derivatives. These products are valuable intermediates in organic synthesis and have applications in pharmaceuticals, agrochemicals, and materials science .
Aplicaciones Científicas De Investigación
But-2-ene-2-sulfinic acid has several scientific research applications:
Mecanismo De Acción
The mechanism by which but-2-ene-2-sulfinic acid exerts its effects involves the reactivity of the sulfinic acid group. This group can undergo various chemical transformations, such as oxidation and reduction, which are mediated by specific molecular targets and pathways. For example, the oxidation of the sulfinic acid group can generate reactive intermediates that participate in further chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to but-2-ene-2-sulfinic acid include other sulfinic acids, such as methanesulfinic acid and benzenesulfinic acid . These compounds share the sulfinic acid functional group but differ in their carbon backbone structure.
Uniqueness
This compound is unique due to its specific butene backbone, which imparts distinct chemical properties and reactivity compared to other sulfinic acids. This uniqueness makes it a valuable compound for specific applications in organic synthesis and industrial processes .
Propiedades
Número CAS |
109521-94-0 |
|---|---|
Fórmula molecular |
C4H8O2S |
Peso molecular |
120.17 g/mol |
Nombre IUPAC |
but-2-ene-2-sulfinic acid |
InChI |
InChI=1S/C4H8O2S/c1-3-4(2)7(5)6/h3H,1-2H3,(H,5,6) |
Clave InChI |
BNFSTVJFGUUIOF-UHFFFAOYSA-N |
SMILES canónico |
CC=C(C)S(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


